Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
CAS No.: 1166827-48-0
Cat. No.: VC2849000
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1166827-48-0 |
---|---|
Molecular Formula | C9H11ClN2O2 |
Molecular Weight | 214.65 g/mol |
IUPAC Name | ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate |
Standard InChI | InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3 |
Standard InChI Key | OZBCMKKGZWCMBJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C |
Canonical SMILES | CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C |
Introduction
Physical and Chemical Properties
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate possesses distinct physical and chemical characteristics that define its behavior in different experimental and application contexts. These properties are fundamental to understanding its potential uses in research and industrial settings.
Basic Identification and Properties
The basic identification parameters and physical properties of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate are summarized in Table 1:
Property | Value |
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Chemical Name | Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate |
Synonyms | 2-Pyrazinecarboxylic acid, 6-chloro-3,5-dimethyl-, ethyl ester |
CAS Number | 1166827-48-0 |
Molecular Formula | C₉H₁₁ClN₂O₂ |
Molecular Weight | 214.65 g/mol |
Storage Condition | -20°C |
The compound's molecular structure features a pyrazine core (a six-membered aromatic ring with two nitrogen atoms in para positions) with specific substitutions. The presence of an ethyl carboxylate group contributes to its polarity, while the chloro and methyl substituents influence its lipophilicity profile .
Physical State and Solubility
Based on the properties of structurally similar pyrazine derivatives, Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate likely exists as a crystalline solid or oil at room temperature. The compound is expected to demonstrate good solubility in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate, with limited solubility in water due to its lipophilic substituents.
The recommended storage temperature of -20°C suggests potential susceptibility to degradation under ambient conditions, possibly due to hydrolysis of the ester group or other chemical transformations .
Structural Characteristics
The molecular architecture of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate features a distinct arrangement of functional groups that directly influences its chemical reactivity, physical properties, and potential biological interactions.
Core Structure and Substitution Pattern
The fundamental structure consists of a pyrazine heterocyclic core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This nitrogen-containing heterocycle provides the basic scaffold upon which the functional groups are arranged:
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Chlorine atom at position 6: Introduces electronegativity and potential for halogen bonding
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Methyl groups at positions 3 and 5: Contribute electron density to the aromatic system through inductive effects
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Ethyl carboxylate group at position 2: Functions as an electron-withdrawing group and provides a site for potential hydrolysis or further derivatization
This specific arrangement creates an asymmetric electronic distribution around the pyrazine core, influencing the compound's dipole moment, reactivity patterns, and intermolecular interactions .
Purification and Characterization
Following synthesis, purification methods typically involve extraction with organic solvents such as ethyl acetate, followed by column chromatography. Characterization would be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound .
Applications and Biological Activity
The applications and biological activity of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate can be inferred from the properties and applications of structurally related pyrazine derivatives.
Pharmaceutical Applications
Pyrazine derivatives have demonstrated diverse biological activities, making them valuable scaffolds in drug discovery. Based on information from related compounds, Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate might possess:
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Potential enzyme inhibitory activity, particularly against targets such as DGAT1 (diacylglycerol acyltransferase 1), as suggested by the development of pyrazinecarboxamide-based inhibitors
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Antimicrobial properties, which are common among halogenated heterocycles
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Potential for further derivatization to create compounds with enhanced biological activities
The presence of the ethyl carboxylate group provides a convenient handle for further chemical modifications, potentially allowing for the development of a range of derivatives with tailored pharmacological properties.
Chemical Research Applications
In synthetic organic chemistry, Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate could serve as:
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A building block for more complex molecular structures
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A substrate for cross-coupling reactions, utilizing the reactive chloro substituent
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A model compound for studying substitution effects on the pyrazine ring
Potential Hazard | Precautionary Measure |
---|---|
Skin irritation | Wear appropriate gloves; avoid skin contact |
Eye irritation | Use eye protection; avoid eye contact |
Respiratory irritation | Use in well-ventilated area; wear respiratory protection if necessary |
Chemical instability | Store at -20°C; avoid exposure to moisture and heat |
Related Compounds
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate belongs to a broader family of substituted pyrazines, many of which share structural similarities and related properties.
Structurally Similar Pyrazine Derivatives
Several compounds mentioned in the search results bear structural resemblance to Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate:
Functional Relationships
Beyond structural similarities, functional relationships exist between Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate and other compounds:
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As a carboxylate ester, it relates to other pyrazine carboxylates and could potentially undergo similar hydrolysis reactions to yield the corresponding carboxylic acid
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The presence of the chloro substituent positions it among halogenated pyrazines, which often serve as intermediates in cross-coupling reactions for further functionalization
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The specific substitution pattern may influence its potential role as a building block in the synthesis of more complex molecules, such as the pyrazinecarboxamide-based inhibitors mentioned in literature
Understanding these relationships provides insights into potential synthetic transformations and applications of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate in various research and industrial contexts.
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